Dienogest
Overview
Description
Dienogest is an oral progestin used for the treatment of endometriosis as monotherapy or contraception in combination with ethinylestradiol . It is an orally-active semisynthetic progestogen which also possesses the properties of 17α-hydroxyprogesterone . It is a derivative of 19-nortestosterone and has antiandrogenic properties .
Synthesis Analysis
The synthesis of Dienogest involves the use of female steroid-4, 9-diene-3,17-diketone (I) as a raw material . The process includes protection of 3 ketone groups, epoxidation, cyaniding open loop system, and deprotection .
Molecular Structure Analysis
Dienogest is a steroid hormone that is 17beta-hydroxy-3-oxoestra-4,9-diene substituted at position 17 by a cyanomethyl group .
Chemical Reactions Analysis
Dienogest undergoes rapid direct photolysis, forming complex photoproduct mixtures across the pH range examined (pH 2 to 7) . Identified products include three photohydrates that account for 80% of the converted mass at pH 7 and revert back to parent dienogest in the absence of light .
Physical And Chemical Properties Analysis
Dienogest has a molecular formula of C20H25NO2 and a molecular weight of 311.42 g/mol . It is a 17beta-hydroxy steroid, a 3-oxo-Delta (4) steroid, a steroid hormone and an aliphatic nitrile .
Scientific Research Applications
1. Treatment of Endometriosis
Dienogest in Chinese Women : A study by Lang et al. (2018) found dienogest effective in treating endometriosis in Chinese women, showing significant reduction in endometriosis-associated pelvic pain without impacting bone mineral density.
Bioequivalence in Different Conditions : Zhao et al. (2023) demonstrated that dienogest formulations are bioequivalent under both fasting and fed conditions in healthy Chinese women, as per their study.
Effect on Deep Infiltrating Endometriosis : A research by Leonardo-Pinto et al. (2017) indicated that dienogest significantly improves pain symptoms in women with deep infiltrating endometriosis, without reducing the volume of endometriotic nodules (Leonardo-Pinto et al., 2017).
2. Fertility Preservation
Preserving Primordial Follicle Stockpile : Zheng et al. (2018) discovered that dienogest preserves the primordial follicle stockpile and subsequent fertility in mice by suppressing the activation of primordial follicles (Zheng et al., 2018).
3. Endometrioma Treatment
Reducing Endometrioma Volume : Uludağ et al. (2021) reported that dienogest significantly decreases endometrioma size and associated pain in women, maintaining a favorable safety profile (Uludağ et al., 2021).
4. Other Gynecological Applications
Endometrial Preparation for Surgery : Laganà et al. (2017) found that dienogest is effective in reducing endometrial thickness, severity of bleeding,and operative time before hysteroscopic surgery, making it a valuable preoperative medication (Laganà et al., 2017).
Novel Use in Patients with Multiple Fibroids : Jagdale et al. (2020) highlighted the innovative use of dienogest prior to Assisted Reproduction Technology (ART) in a patient with multiple fibroids, demonstrating its potential beyond conventional applications (Jagdale et al., 2020).
5. Mental Health and Endometriosis
Treating Premenstrual Mood Changes in Schizophrenia : Kamada et al. (2018) reported a case where dienogest was effectively used to manage premenstrual mood changes in a patient with schizophrenia, indicating its potential in mental health applications related to gynecological disorders (Kamada et al., 2018).
6. Mechanistic Insights
Cell Culture and Mouse Model Study : Kim et al. (2022) revealed that dienogest may reduce cell viability and proliferation induced by various factors and inhibit the pathogenesis of endometriosis, providing insights into its molecular mechanisms of action (Kim et al., 2022).
Future Directions
Dienogest has been shown to be effective in reducing the rate of cyst recurrence compared with placebo . It is superior to placebo and similar to GnRHa in decreasing the rate of recurrence after endometriosis surgery . Future challenges include managing bleeding irregularities that can occur with this treatment .
properties
IUPAC Name |
2-[(8S,13S,14S,17R)-17-hydroxy-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c1-19-8-6-16-15-5-3-14(22)12-13(15)2-4-17(16)18(19)7-9-20(19,23)10-11-21/h12,17-18,23H,2-10H2,1H3/t17-,18+,19+,20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZFLJNIPTRTECV-FUMNGEBKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3=C4CCC(=O)C=C4CCC3C1CCC2(CC#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC3=C4CCC(=O)C=C4CC[C@H]3[C@@H]1CC[C@]2(CC#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80891478 | |
Record name | Dienogest | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80891478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Practically insoluble | |
Record name | Dienogest | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09123 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Dienogest acts as an agonist at the progesterone receptor (PR) with weak affinity that is comparable to that of progesterone but has a very potent progestagenic effect in the endometrium, causing endometrial atrophy after prolonged use. It promotes antiproliferative, immunologic and antiangiogenic effects on endometrial tissue. Dienogest reduces the level of endogenous production of oestradiol and thereby suppressing the trophic effects of oestradiol on both the eutopic and ectopic endometrium. Continous administration of dienogest results in hyperprogestogenic and moderately hypoestrogenic endocrine environment, which causes initial decidualization of endometrial tissue. It is an antagonist at androgen receptors, improve androgenic symptoms such as acne and hirsutism. | |
Record name | Dienogest | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09123 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Dienogest | |
CAS RN |
65928-58-7 | |
Record name | Dienogest | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65928-58-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dienogest [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065928587 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dienogest | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09123 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Dienogest | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80891478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 17α-cyanomethyl-17β-hydroxy-estra-4,9-di-ene-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIENOGEST | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46M3EV8HHE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
210-218 | |
Record name | Dienogest | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09123 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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